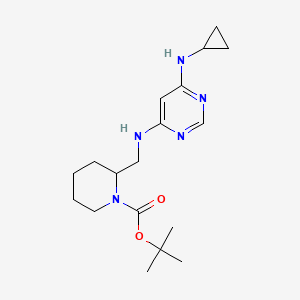
tert-Butyl 2-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound tert-Butyl 2-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate is a highly functionalized molecule that is likely to be an intermediate or a key compound in the synthesis of various biologically active molecules. Although the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, molecular structure, and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds involves multi-step processes starting from readily available materials. For instance, tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates are synthesized through an efficient method and used in the development of macrocyclic Tyk2 inhibitors, indicating the potential of such compounds in drug discovery . Similarly, the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, showcasing the complexity and versatility of synthetic routes for these types of compounds .
Molecular Structure Analysis
The molecular structure of related compounds is often characterized by spectroscopic methods and X-ray diffraction studies. For example, the crystal structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate reveals details about the conformation of the piperazine ring and the dihedral angles between the rings in the molecule . Such detailed structural information is crucial for understanding the properties and reactivity of the compound.
Chemical Reactions Analysis
The chemical reactivity of similar compounds can be inferred from their functional groups and the reactions they undergo. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate is synthesized by a condensation reaction, which is a common method for constructing heterocyclic compounds with potential biological activity . The presence of functional groups like oxadiazole and piperazine suggests that the compound may participate in further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are often determined by their molecular structure. For example, the presence of tert-butyl groups can influence the solubility and steric properties of the molecule. The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, can affect the compound's stability and solid-state properties . Additionally, the use of DFT analyses provides insights into the electronic structure and potential reactivity of the compounds .
Wissenschaftliche Forschungsanwendungen
Histamine H4 Receptor Ligands
This compound is part of a series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor (H4R). These compounds, including tert-butyl derivatives, have been explored for their potential in vitro potency and in vivo activity as anti-inflammatory agents and for their antinociceptive activity in pain models. This supports the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Key Intermediate in Potent Deoxycytidine Kinase Inhibitors
Tert-butyl derivatives have been identified as key intermediates in the synthesis of potent deoxycytidine kinase (dCK) inhibitors. These inhibitors are part of a new class of compounds with significant potential in medicinal chemistry (Zhang et al., 2009).
Intermediate for Small Molecule Anticancer Drugs
Certain tert-butyl derivatives serve as important intermediates for small molecule anticancer drugs. Their synthesis involves multiple steps, including nucleophilic substitution, oxidation, and halogenation reactions. The optimization of these synthetic methods can contribute to the development of effective anticancer drugs (Zhang et al., 2018).
Activation of Small-Conductance Ca2+-Activated K+ Channels
Some tert-butyl derivatives are known to selectively activate small-conductance Ca2+-activated K+ (SK) channels. These compounds, like GW542573X, have been studied for their distinct pharmacological profiles, which differ from previously known SK channel modulators. Such research enhances understanding of channel activation mechanisms and could lead to the development of novel therapeutic agents (Hougaard et al., 2009).
Antimalarial Activity
Derivatives of tert-butyl compounds, such as JPC-3210, have been studied for their structure-activity relationship in the context of antimalarial activity. The lead compound JPC-3210 was selected due to its superior in vitro antimalarial activity against multidrug-resistant Plasmodium falciparum lines and its in vivo efficacy against murine malaria (Chavchich et al., 2016).
Biologically Active Compounds Synthesis
Tert-butyl derivatives play a role as intermediates in the synthesis of various biologically active compounds, including crizotinib. The synthesis and structural confirmation of these compounds are important for the development of new pharmaceuticals (Kong et al., 2016).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tert-butyl 2-[[[6-(cyclopropylamino)pyrimidin-4-yl]amino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N5O2/c1-18(2,3)25-17(24)23-9-5-4-6-14(23)11-19-15-10-16(21-12-20-15)22-13-7-8-13/h10,12-14H,4-9,11H2,1-3H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNCSPDMCUBQBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CNC2=CC(=NC=N2)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(((6-(cyclopropylamino)pyrimidin-4-yl)amino)methyl)piperidine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2519998.png)
![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-methoxyethyl)oxalamide](/img/structure/B2519999.png)
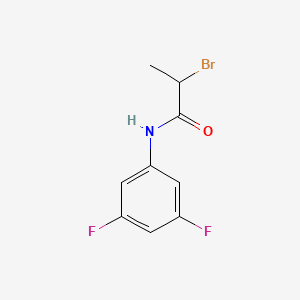
![2-[(4-Methylphenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2520003.png)
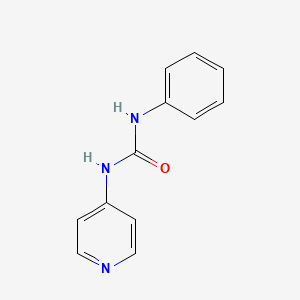
![4-[3-(Trifluoromethyl)benzyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2520006.png)
![2,7-Dimethyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2520008.png)


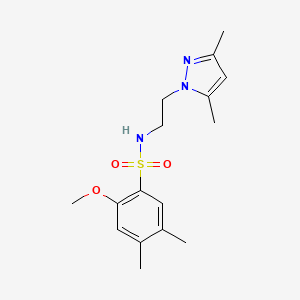
![2-(2,4-Dimethylphenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2520016.png)
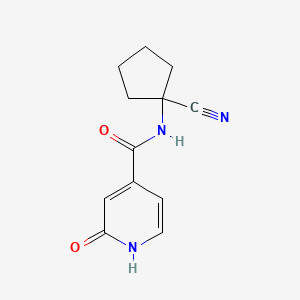

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B2520020.png)